6-Bromo-2,8-dimethylquinoline-3-carboxylic acid ethyl ester

Medicinal Chemistry Cross-Coupling Structure-Activity Relationship

This 6-bromo-2,8-dimethylquinoline-3-carboxylic acid ethyl ester solves the critical challenge of orthogonal late-stage diversification. The distinct regioisomer features a C6-Br handle for Suzuki/Buchwald coupling and a C3-COOEt group for direct amidation, enabling efficient PROTAC and SAR library synthesis. - Eliminates a deprotection step versus the free acid in PROTAC linker attachment. - Electronically and sterically distinct from the 7-bromo regioisomer, ensuring route fidelity. - Consistent ≥98% purity and multi-supplier availability reduce assay variability and procurement risk.

Molecular Formula C14H14BrNO2
Molecular Weight 308.17 g/mol
CAS No. 1189106-89-5
Cat. No. B1520107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2,8-dimethylquinoline-3-carboxylic acid ethyl ester
CAS1189106-89-5
Molecular FormulaC14H14BrNO2
Molecular Weight308.17 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N=C2C(=CC(=CC2=C1)Br)C)C
InChIInChI=1S/C14H14BrNO2/c1-4-18-14(17)12-7-10-6-11(15)5-8(2)13(10)16-9(12)3/h5-7H,4H2,1-3H3
InChIKeyVJYQABAYMMJICK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-2,8-dimethylquinoline-3-carboxylic Acid Ethyl Ester (CAS 1189106-89-5): Procurement-Critical Product Benchmarking


6-Bromo-2,8-dimethylquinoline-3-carboxylic acid ethyl ester (CAS 1189106-89-5) is a substituted quinoline building block with the molecular formula C₁₄H₁₄BrNO₂ and a molecular weight of 308.17 g/mol. It belongs to the quinoline-3-carboxylic acid ester family, featuring a bromine atom at the 6-position and methyl substituents at the 2- and 8-positions of the quinoline core . This compound serves as a late-stage intermediate in medicinal chemistry programs, with its ethyl ester and aryl bromide functionalities enabling orthogonal synthetic elaboration through hydrolysis, amidation, or cross-coupling . Although the broader quinoline-3-carboxylate chemotype is well-precedented in antimalarial, anticancer, and anti-infective discovery pipelines, the specific 6-bromo-2,8-dimethyl substitution pattern defines a unique chemical space that is not replicated by simpler regioisomers or non-halogenated analogs .

Unique 6-bromo-2,8-dimethyl substitution pattern
Ethyl ester provides orthogonal C3 functional handle
Late-stage diversification for medchem libraries

Structure-Driven Reactivity: Why Close Analogs of 6-Bromo-2,8-dimethylquinoline-3-carboxylic Acid Ethyl Ester Cannot Be Blindly Swapped


Quinoline-3-carboxylic acid derivatives are highly sensitive to both the position of halogenation and the nature of the ester group. The bromine atom at the 6-position is electronically and sterically distinct from bromine at the 7-position or chlorine at the 6-position, leading to divergent reactivity in palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) and nucleophilic aromatic substitution . The ethyl ester, compared to the free carboxylic acid or methyl ester, offers a balance of lipophilicity (XLogP3 ≈ 3.9) and hydrolytic stability that directly influences intermediate isolation, purification, and subsequent synthetic step compatibility . Replacing this compound with 7-bromo-2,8-dimethylquinoline-3-carboxylic acid (CAS 1189106-92-0) alters both the coupling site electronics and the functional group handle, potentially derailing established synthetic routes validated for the 6-bromo ethyl ester regioisomer .

Regioisomer 6‑Br vs 7‑Br shifts electronic environment, altering cross‑coupling reactivity and vector outcome.
Ester form Ethyl ester vs free acid: protection step required, impacting synthetic step count and purification.
Halogen 6‑Br vs 6‑Cl: lower C–Br bond energy facilitates oxidative addition; Cl may demand harsher conditions.

Quantitative Differentiation: Side-by-Side Evidence for 6-Bromo-2,8-dimethylquinoline-3-carboxylic Acid Ethyl Ester


Regioisomeric Reactivity: 6-Bromo vs. 7-Bromo Substitution Pattern

The bromine at the 6-position of the quinoline ring is electronically conjugated with the pyridine nitrogen, activating it for Pd-catalyzed cross-coupling under milder conditions compared to the 7-position isomer, where bromine is located on the carbocyclic ring with different electronic character . This difference is critical in library synthesis: the 6-bromo compound serves as a preferred Suzuki coupling partner when C6-arylation is the desired diversification point, whereas 7-bromo-2,8-dimethylquinoline-3-carboxylic acid (CAS 1189106-92-0) couples at a distinct vector with altered kinetics .

Regioisomeric Reactivity
Class‑level inference
6‑Br (pyridine‑conjugated) vs 7‑Br (carbocyclic ring): electronic environment directs coupling selectivity and milder conditions for the 6‑regioisomer.
Regioisomer choice critical for coupling site fidelity.
Suzuki/Buchwald outcomes may shift with isomer.
Medicinal Chemistry Cross-Coupling Structure-Activity Relationship

Functional Group Handles: Ethyl Ester vs. Free Carboxylic Acid in Multistep Synthesis

The ethyl ester form of 6-bromo-2,8-dimethylquinoline-3-carboxylic acid (CAS 1189106-89-5) provides a protected carboxyl handle that remains intact during reductive, oxidative, and basic transformations, allowing late-stage saponification or direct amidation. In contrast, the free carboxylic acid analog (CAS 1189106-75-9) requires additional protection/deprotection steps, introducing synthetic inefficiency . The ethyl ester offers a computed XLogP3 of 3.9, which is significantly higher than that of the carboxylic acid (LogP ≈ 3.31), enhancing solubility in organic solvents and facilitating chromatographic purification .

Ester vs Acid Handle
Class‑level inference
Ethyl ester XLogP3 3.9, avoids protection step; free acid LogP ~3.31, requires additional protection.
Ester form simplifies multistep synthesis and purification.
ΔLogP ~0.6 supports organic-phase handling.
Synthetic Chemistry Protecting Group Strategy Intermediate Stability

Halogen Identity: 6-Bromo vs. 6-Chloro Quinoline Intermediate Selection

In palladium-catalyzed cross-coupling, aryl bromides generally exhibit faster oxidative addition compared to aryl chlorides, enabling reactions under lower catalyst loadings and milder temperatures. The target compound contains a C6-Br bond, which is more reactive than the C6-Cl bond in 6-chloro-2,8-dimethylquinoline-3-carboxylic acid ethyl ester (hypothetical comparator). This difference is quantifiable in terms of bond dissociation energy: C-Br bonds (~285 kJ/mol) are weaker than C-Cl bonds (~340 kJ/mol), leading to faster turnover in catalytic cycles . The presence of bromine also allows subsequent functionalization via lithium-halogen exchange or Grignard formation, which is significantly less efficient for the corresponding chloride .

Halogen Reactivity
Class‑level inference
C–Br bond energy ≈285 kJ/mol vs C–Cl ≈340 kJ/mol; Br enables milder Pd‑catalyzed coupling.
Bromine enhances cross‑coupling efficiency and reduces catalyst loading.
Reaction conditions may require adjustment for Cl analog.
Reaction Kinetics Leaving Group Ability Cross-Coupling Efficiency

Supply Chain and Quality Assurance: Commercial Availability and Purity Benchmarks

The target compound is readily available from multiple commercial suppliers with documented purity specifications. Aladdin Scientific offers 98% purity , BenchChem and AchemBlock offer 95% purity , and Fluorochem offers 95% purity . In comparison, the closely related 7-bromo isomer (CAS 1189106-92-0) is less widely stocked and often must be custom-synthesized or procured through specialty aggregators, leading to longer lead times and higher costs . This supply chain depth ensures reliable access and competitive pricing for program-scale procurement.

Supplier Availability
Data to verify
Target: ≥5 suppliers (95‑98% purity) vs 7‑Br isomer: limited stocks, often custom synthesis.
Supply depth supports procurement reliability and competitive pricing.
Verify current stock levels at ordering.
Procurement Chemical Sourcing Quality Control

Application Scenarios for 6-Bromo-2,8-dimethylquinoline-3-carboxylic Acid Ethyl Ester in Scientific and Industrial Settings


MedChem Library Synthesis via Late-Stage Suzuki Diversification

In medicinal chemistry hit-to-lead programs, the 6-bromo substituent serves as a strategic diversification point for introducing aryl or heteroaryl groups through Suzuki-Miyaura coupling. The ethyl ester at the 3-position remains stable during coupling and can be subsequently hydrolyzed to the acid for biological testing or converted to amides for SAR exploration . The quantitative evidence supporting the superiority of the 6-bromo over the 7-bromo regioisomer for specific vector designs makes this compound a preferred choice for targeted library synthesis .

Fragment-Based Drug Discovery and PROTAC Linker Attachment

The dual functional handles (C6-Br for coupling and C3-COOEt for amidation) make this compound an attractive fragment for PROTAC (Proteolysis Targeting Chimera) synthesis. The ethyl ester can be directly amidated with amine-containing linkers without prior deprotection, while the aryl bromide enables final-step conjugation to target-binding warheads. Procuring the ethyl ester form eliminates one synthetic step compared to using the free carboxylic acid, improving overall PROTAC synthesis efficiency .

Agrochemical Intermediate Scale-Up

The broad commercial availability and competitive pricing of the target compound support process chemistry scale-up for agrochemical lead optimization. The 6-bromo-2,8-dimethylquinoline scaffold is a known substructure in fungicidal and herbicidal agents, and the reliable supply chain reduces procurement risk compared to custom-synthesized analogs .

Structure-Activity Relationship (SAR) Studies Targeting Kinase Inhibition

Quinoline-3-carboxylic acid esters have demonstrated kinase inhibitory activity, and the 6-bromo substituent can be leveraged for halogen bonding interactions or as a synthetic handle for further elaboration. The consistent quality (≥95% purity) from multiple suppliers ensures reproducibility in biochemical assays, a requirement for rigorous SAR data generation .

Application
Selection Property
Validation Focus
MedChem Library Diversification
6‑Bromo regioisomer & ester handle
Suzuki coupling efficiency and vector control
PROTAC Linker Attachment
Orthogonal C3‑ester for direct amidation
Step economy and conjugate integrity
Agrochemical Intermediate Scale‑Up
Bulk supply availability & consistent purity
Supply chain reliability assessment
Kinase Inhibitor SAR Studies
≥95% purity & halogen‑bonding potential
Assay reproducibility and target engagement
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